molecular formula C30H23N3O5 B2539536 3-(3,3-diphenylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887877-00-1

3-(3,3-diphenylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2539536
CAS No.: 887877-00-1
M. Wt: 505.53
InChI Key: MHJJJJCFUHTPME-UHFFFAOYSA-N
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Description

3-(3,3-diphenylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as amides and nitro groups, suggests that this compound could have interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-diphenylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization reactions.

    Amidation: Introduction of the amide group through a reaction with 3,3-diphenylpropanoic acid or its derivatives.

    Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Final Coupling: Coupling of the intermediate compounds to form the final product under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the phenyl groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

3-(3,3-diphenylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide could have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for its potential biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,3-diphenylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds like this could interact with proteins, enzymes, or nucleic acids, affecting their function. The presence of the nitro group suggests potential interactions with redox-sensitive pathways, while the amide groups could facilitate binding to protein active sites.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-diphenylpropanamido)-N-(4-methylphenyl)benzofuran-2-carboxamide: Similar structure with a methyl group instead of a nitro group.

    3-(3,3-diphenylpropanamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide: Similar structure with a chloro group instead of a nitro group.

Uniqueness

The unique combination of functional groups in 3-(3,3-diphenylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, such as the nitro and amide groups, may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness could make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-(3,3-diphenylpropanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O5/c34-27(19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21)32-28-24-13-7-8-14-26(24)38-29(28)30(35)31-22-15-17-23(18-16-22)33(36)37/h1-18,25H,19H2,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJJJJCFUHTPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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